![molecular formula C13H17NO3 B2537161 4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one CAS No. 1315366-88-1](/img/structure/B2537161.png)
4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a pyrrolidinone with a hydroxymethyl group at the 4-position and a 4-methoxyphenyl group at the 5-position. Pyrrolidinones are a type of lactam, a cyclic amide. They are found in many pharmaceuticals and are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the five-membered pyrrolidinone ring, with the hydroxymethyl and 4-methoxyphenyl groups as substituents. The presence of the carbonyl group in the pyrrolidinone ring and the ether group in the 4-methoxyphenyl group could lead to interesting electronic properties .Chemical Reactions Analysis
Pyrrolidinones can undergo a variety of chemical reactions, including substitutions at the carbonyl group and reactions at the nitrogen atom . The hydroxymethyl group could potentially be oxidized to a carboxylic acid or reduced to a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the pyrrolidinone ring might confer some degree of polarity and the ability to participate in hydrogen bonding .Scientific Research Applications
Pharmacological Profiles
4-(Hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one has been studied for its pharmacological profiles, particularly as an active form of novel 5-HT2A receptor antagonists. It has been found to inhibit platelet aggregation induced by serotonin, a function which could be of significant interest in cardiovascular research and therapeutic development (Ogawa et al., 2002).
Structural Studies
Structural studies of related compounds have been conducted, which help in understanding the molecular configuration and potential reactivity of this compound. For example, research on the crystal and molecular structure of similar compounds provides insights into their molecular interactions and stability (Doreswamy et al., 2009).
Kinetics and Mechanism Studies
The kinetics and mechanism of transformations involving similar compounds have been explored, which is essential for understanding how this compound might react under various conditions. This can have implications in synthetic chemistry and pharmaceutical development (Sedlák et al., 2003).
Anion Binding Properties
Research has been conducted on derivatives of similar compounds to understand their anion binding properties. Such studies are crucial in developing sensors or agents for detecting specific ions or molecules, which can have wide-ranging applications in analytical chemistry and environmental monitoring (Anzenbacher et al., 1999).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
4-(hydroxymethyl)-5-(4-methoxyphenyl)-1-methylpyrrolidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3/c1-14-12(16)7-10(8-15)13(14)9-3-5-11(17-2)6-4-9/h3-6,10,13,15H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWMURNQDNQMFL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C(CC1=O)CO)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.